XLogP3 Lipophilicity: 1.3 Log-Unit Advantage Over the N-Methyl Analog Drives Membrane Permeability Differentiation
The target compound 1-butyl-4-methylquinolin-2(1H)-one exhibits a computed XLogP3 value of 2.7, compared to 1.4 for the closest N-alkyl analog 1,4-dimethylquinolin-2(1H)-one [1] [2]. This 1.3 log-unit difference translates to an approximately 20-fold higher predicted octanol-water partition coefficient. The N-ethyl analog (CAS 53761-55-0) is expected to fall at an intermediate value (estimated XLogP3 ~2.0 based on incremental methylene contribution of ~0.5 log units per CH₂), while the N-unsubstituted 4-methylquinolin-2(1H)-one (PubChem CID 69088) has a still lower predicted logP consistent with its additional H-bond donor [3]. The enhanced lipophilicity of the butyl derivative is relevant for applications where passive membrane diffusion or hydrophobic target pocket engagement is desired.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | 1,4-Dimethylquinolin-2(1H)-one (CAS 2584-47-6): XLogP3 = 1.4 (PubChem computed). 4-Methylquinolin-2(1H)-one (CAS 607-66-9): estimated XLogP3 ~ 1.0–1.2. |
| Quantified Difference | ΔXLogP3 = +1.3 (target vs. N-methyl analog); ~1.5–1.7 log units above N-unsubstituted parent |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2019.06.18 release). Not experimentally measured. |
Why This Matters
A 1.3 log-unit increase in XLogP3 is predictive of substantially different membrane permeation kinetics and non-specific protein binding profiles, making the butyl derivative the preferred choice when higher hydrophobicity is experimentally required without introducing additional ring substituents.
- [1] PubChem Computed Properties for CID 269196 (1-Butyl-4-methylquinolin-2(1H)-one): XLogP3-AA = 2.7. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Computed Properties for CID 97252 (1,4-Dimethylquinolin-2(1H)-one): XLogP3-AA = 1.4. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary for CID 69088, 4-Methylquinolin-2(1H)-one. Hydrogen Bond Donor Count = 1. National Center for Biotechnology Information, 2025. View Source
